Cas no 449769-17-9 (methyl 6-acetyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

methyl 6-acetyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 6-acetyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
- methyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-4,5,6,7-tetrahydro-2-[[4-(4-morpholinylsulfonyl)benzoyl]amino]-, methyl ester
- AKOS024581611
- SR-01000569269
- GNF-Pf-3933
- Oprea1_492232
- methyl 6-acetyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- F0539-1504
- SR-01000569269-1
- 449769-17-9
- CHEMBL584463
-
- Inchi: 1S/C22H25N3O7S2/c1-14(26)24-8-7-17-18(13-24)33-21(19(17)22(28)31-2)23-20(27)15-3-5-16(6-4-15)34(29,30)25-9-11-32-12-10-25/h3-6H,7-13H2,1-2H3,(H,23,27)
- InChI Key: YZCCLFTVMZGLIX-UHFFFAOYSA-N
- SMILES: C1N(C(C)=O)CCC2C(C(OC)=O)=C(NC(=O)C3=CC=C(S(N4CCOCC4)(=O)=O)C=C3)SC1=2
Computed Properties
- Exact Mass: 507.11339249g/mol
- Monoisotopic Mass: 507.11339249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 879
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 159Ų
Experimental Properties
- Density: 1.445±0.06 g/cm3(Predicted)
- pka: 11.63±0.20(Predicted)
methyl 6-acetyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0539-1504-75mg |
methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449769-17-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0539-1504-2μmol |
methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449769-17-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0539-1504-10mg |
methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449769-17-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0539-1504-20μmol |
methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449769-17-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0539-1504-1mg |
methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449769-17-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0539-1504-40mg |
methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449769-17-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0539-1504-2mg |
methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449769-17-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0539-1504-3mg |
methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449769-17-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0539-1504-30mg |
methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449769-17-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0539-1504-5mg |
methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449769-17-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
methyl 6-acetyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Related Literature
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
Additional information on methyl 6-acetyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
Methyl 6-Acetyl-2-(4-(Morpholine-4-Sulfonyl)Benzamido)-4H,5H,6H,7H-Thieno[2,3-C]Pyridine-3-Carboxylate (CAS No. 449769-17-9): A Comprehensive Overview
Methyl 6-Acetyl-2-(4-(Morpholine-4-Sulfonyl)Benzamido)-4H,5H,6H,7H-Thieno[2,3-C]Pyridine-3-Carboxylate, identified by the CAS registry number 449769-17-9, is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thienopyridines, which are known for their versatile applications in drug design due to their unique structural features and potential bioactivity. The molecule incorporates several functional groups, including an acetyl group, a morpholine sulfonyl group, and a benzamide moiety, which contribute to its diverse chemical properties and biological activities.
The thienopyridine core of this compound is a fused bicyclic system consisting of a thiophene ring and a pyridine ring. This structure provides a rigid framework that can facilitate interactions with biological targets such as enzymes or receptors. The morpholine sulfonyl group attached to the benzamide moiety introduces additional electronic and steric effects, potentially enhancing the compound's solubility and bioavailability. Recent studies have highlighted the importance of such sulfonamide groups in modulating pharmacokinetic properties and improving drug-like qualities.
One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have explored its ability to inhibit various enzymes and pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, preliminary in vitro assays have demonstrated that methyl 6-acetyl-2-(4-(morpholine-4-sulfonyl)benzamido)-thieno[2,3-c]pyridine-3-carboxylate exhibits selective inhibition against certain kinase enzymes, which are key players in cellular signaling processes. These findings underscore its potential as a therapeutic agent in oncology and other therapeutic areas.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the thienopyridine core through cyclization reactions, followed by functionalization with the acetyl and morpholine sulfonyl groups. The use of advanced synthetic techniques such as Suzuki coupling and nucleophilic aromatic substitution has enabled chemists to construct this complex molecule with high precision. Moreover, recent advancements in asymmetric synthesis have opened new avenues for producing enantiomerically pure derivatives of this compound, which could be crucial for optimizing its pharmacological profile.
In terms of applications, this compound has been extensively studied for its role in drug design and development. Its unique combination of structural features makes it an ideal candidate for exploring structure-activity relationships (SAR). By modifying specific substituents on the molecule, researchers can investigate how these changes influence biological activity and pharmacokinetic properties. For example, altering the position or nature of the acetyl group has been shown to significantly impact the compound's ability to bind to target proteins.
From an analytical standpoint, modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry have been instrumental in characterizing this compound's structure and purity. These methods provide detailed insights into the molecular architecture and help ensure that the synthesized material meets rigorous quality standards required for preclinical testing.
Looking ahead, ongoing research is focused on further elucidating the mechanism of action of methyl 6-acetyl-2-(4-(morpholine-4-sulfonyl)benzamido)-thieno[2,3-c]pyridine-3-carboxylate and optimizing its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for novel applications in drug development. Additionally, computational chemistry tools are being leveraged to predict the compound's behavior in vivo and guide future experimental work.
In conclusion, methyl 6-acetyl-2-(4-(morpholine-4-sulfonyl)benzamido)-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 449769-17-9) represents a cutting-edge advancement in organic chemistry with promising implications for therapeutic development. Its intricate structure and diverse functional groups make it a valuable tool for exploring new frontiers in drug design. As research continues to unfold, this compound is expected to play an increasingly important role in addressing unmet medical needs across various disease areas.
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